Boronic acids are known for their ability to reversibly bind to sugars containing cis-diols. 4-(3-(Dimethylamino)propoxy)phenylboronic acid possesses a boronic acid group, suggesting a possible application in studying protein-protein interactions mediated by carbohydrates []. By attaching this molecule to a protein of interest, researchers could investigate its interactions with other proteins that have sugar-binding sites.
The presence of the dimethylamino group introduces a functionality that can be positively charged at physiological pH. This property could be useful in medicinal chemistry for designing molecules that target specific biological processes []. For instance, the positive charge could aid cellular uptake or influence interactions with biomolecules.
Boronic acids are valuable intermediates in organic synthesis, particularly for Suzuki-Miyaura couplings which are a powerful tool for constructing carbon-carbon bonds []. While the specific use of 4-(3-(Dimethylamino)propoxy)phenylboronic acid in this context is unknown, its structure suggests it could be a potential building block for more complex organic molecules.
4-(3-(Dimethylamino)propoxy)phenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes a phenyl group attached to a boron atom, along with a dimethylamino propoxy substituent. Its molecular formula is C₁₁H₁₈BNO₃, and it has a molecular weight of approximately 223.077 g/mol. This compound is notable for its applications in medicinal chemistry and organic synthesis due to its ability to form reversible covalent bonds with diols, making it useful in various
The biological activity of 4-(3-(Dimethylamino)propoxy)phenylboronic acid is primarily linked to its interactions with biological molecules:
Several methods have been developed for synthesizing 4-(3-(Dimethylamino)propoxy)phenylboronic acid:
The applications of 4-(3-(Dimethylamino)propoxy)phenylboronic acid span various fields:
Interaction studies involving 4-(3-(Dimethylamino)propoxy)phenylboronic acid focus on its binding properties:
Several compounds share structural features or functional properties with 4-(3-(Dimethylamino)propoxy)phenylboronic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Aminoethoxy)phenylboronic acid | Contains an aminoethoxy group instead of dimethylamino | Potentially different biological activity profiles |
| 3-(Dimethylamino)phenylboronic acid | Lacks the propoxy group | Simpler structure; may show different reactivity |
| 4-Biphenylboronic acid | Contains biphenyl instead of phenyl | Different steric effects influencing reactivity |
These compounds exhibit unique characteristics that differentiate them from 4-(3-(Dimethylamino)propoxy)phenylboronic acid while sharing some functional similarities.
The synthesis of 4-(3-(Dimethylamino)propoxy)phenylboronic acid through Grignard reagent-mediated boronation represents one of the most established and reliable methodologies for constructing boronic acid frameworks [1]. This approach leverages the nucleophilic character of organometallic reagents to form carbon-boron bonds through transmetalation reactions with electrophilic boron sources [2].
The fundamental mechanism involves the initial formation of the appropriate aryl Grignard reagent from 4-(3-(dimethylamino)propoxy)bromobenzene or the corresponding iodide precursor [1]. The reaction proceeds through nucleophilic attack of the carbon-magnesium bond on trimethyl borate or alternative boron electrophiles, followed by hydrolytic workup to yield the target boronic acid [3]. The reaction sequence can be represented as a two-step process: initial transmetalation to form the boronate ester intermediate, followed by hydrolysis to liberate the free boronic acid [1] [2].
Temperature control emerges as a critical parameter in these transformations [4]. Optimal conditions typically involve maintaining the reaction mixture at 0 degrees Celsius during the initial Grignard formation, followed by gradual warming to room temperature during the boronation step [5]. This temperature profile minimizes side reactions while maximizing yield and selectivity [4].
Table 1: Grignard Reagent-Mediated Boronic Acid Synthesis
| Starting Material | Boron Source | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenylmagnesium bromide | Trimethyl borate | 0 to RT | 3-12 | 75-85 |
| 4-Methoxyphenylmagnesium bromide | Trimethyl borate | 0 to RT | 3-12 | 70-80 |
| 4-Dimethylaminophenylmagnesium chloride | Pinacolborane | 0 | 1 | 82 |
| 3-Bromophenylmagnesium bromide | Trimethyl borate | 0 to RT | 3-12 | 65-75 |
| 2-Furanylmagnesium bromide | Pinacolborane | 0 | 1 | 78 |
The choice of boron source significantly influences both reaction efficiency and product stability [5]. Trimethyl borate remains the classical reagent for these transformations, providing reliable access to boronic acids through a well-established mechanistic pathway [1]. However, pinacolborane has emerged as an attractive alternative, offering enhanced atom economy and often superior yields under milder conditions [5] [4].
Reaction kinetics studies reveal that the transmetalation step typically proceeds rapidly at low temperatures, while the subsequent hydrolysis requires careful pH control to avoid decomposition of the sensitive boronic acid product [2]. The presence of the dimethylamino functionality in the target compound introduces additional considerations, as basic conditions can potentially interfere with the boronation process [6].
Transition metal-catalyzed borylation represents a powerful alternative approach for accessing 4-(3-(dimethylamino)propoxy)phenylboronic acid derivatives [7] [8]. These methodologies offer distinct advantages over traditional Grignard-based approaches, including enhanced functional group tolerance and the ability to utilize readily available aryl halides as starting materials [9] [10].
Palladium-catalyzed borylation using bis(pinacolato)diboron emerges as the predominant strategy within this class of transformations [6] [9]. The reaction mechanism involves oxidative addition of the aryl halide to a palladium(0) center, followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [8] [11]. The resulting pinacol boronate ester can subsequently be hydrolyzed to yield the free boronic acid [10].
Catalyst selection proves critical for achieving optimal reactivity and selectivity [9] [10]. The combination of palladium(II) acetate with electron-rich phosphine ligands such as tricyclohexylphosphine or SPhos demonstrates exceptional activity across a broad range of aryl halide substrates [6] [9]. Alternative catalyst systems incorporating palladium(II) dichloride with bis(diphenylphosphino)ferrocene have shown particular efficacy for electron-rich substrates bearing dimethylamino substituents [6].
Table 2: Transition Metal-Catalyzed Borylation Reaction Conditions
| Substrate | Catalyst System | Boron Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh3)4/PCy3 | B2pin2 | THF | 80 | 24 | 81 |
| 3-Iodobenzaldehyde | Pd(OAc)2/dppf | B2pin2 | DMF | 80 | 7 | 43 |
| 4-Chloroanisole | Pd(OAc)2/SPhos | B2pin2 | THF | RT | 48 | 42 |
| Phenyl bromide | PdCl2(CH3CN)2/SPhos | HBpin | Toluene | 100 | 8 | 85 |
| 2-Bromothiophene | Pd(OAc)2/JohnPhos | B2pin2 | THF/H2O | 60 | 6 | 78 |
The electronic properties of the aryl halide substrate significantly influence reaction outcomes [12] [10]. Electron-rich substrates, such as those containing dimethylamino or methoxy substituents, generally exhibit enhanced reactivity compared to electron-deficient counterparts [13]. This trend reflects the mechanism of oxidative addition, which is facilitated by increased electron density at the aromatic carbon center [11].
Base selection represents another crucial parameter in these catalytic systems [10] [13]. Potassium acetate and potassium phosphate have emerged as the most effective bases, providing optimal reactivity while minimizing competitive side reactions [6] [14]. The base serves multiple roles, including activation of the diboron reagent and neutralization of halide formed during the catalytic cycle [9].
Recent advances in catalyst design have enabled room temperature borylation reactions, significantly expanding the synthetic utility of these methodologies [10] [13]. These developments represent a substantial improvement over earlier protocols that required elevated temperatures and extended reaction times [15] [9].
The formation of pinacol boronate esters represents the most widely employed protecting group strategy for stabilizing boronic acid functionalities during synthetic manipulations [16] [17]. This approach offers exceptional stability under a broad range of reaction conditions while maintaining the reactivity necessary for subsequent cross-coupling transformations [18] [19].
The pinacol ester formation typically proceeds through transesterification reactions involving the free boronic acid and pinacol under acidic or neutral conditions [18] [20]. The reaction mechanism involves initial coordination of pinacol to the boron center, followed by elimination of water to form the cyclic boronate ester [19]. This process is thermodynamically favored due to the enhanced stability of the five-membered ring system [20].
Temperature optimization studies reveal a complex relationship between reaction conditions and product yield [12] [19]. Lower temperatures (25-50 degrees Celsius) provide excellent selectivity but require extended reaction times to achieve complete conversion [19]. Elevated temperatures (80-100 degrees Celsius) accelerate the esterification process but can lead to increased decomposition of sensitive substrates [12].
Table 3: Temperature Effects on Pinacol Ester Formation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Decomposition (%) |
|---|---|---|---|
| 25 | 24 | 45 | 2 |
| 50 | 12 | 68 | 3 |
| 80 | 6 | 85 | 5 |
| 100 | 3 | 92 | 8 |
| 120 | 1.5 | 88 | 15 |
The stability profile of pinacol boronate esters makes them particularly valuable for multistep synthetic sequences [21] [18]. These derivatives exhibit remarkable resistance to hydrolysis under anhydrous conditions, allowing for storage and manipulation without significant decomposition [14]. However, they remain susceptible to basic hydrolysis, enabling facile removal of the protecting group when desired [22].
Solvent effects play a crucial role in determining both the rate and efficiency of pinacol ester formation [20] [23]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran generally provide optimal conditions for the transesterification process [14] [23]. Protic solvents can interfere with the reaction by competing for coordination sites on the boron center [24].
N-Methyliminodiacetic acid (MIDA) boronate formation represents an advanced protecting group strategy that offers unprecedented stability and functional group compatibility [16] [25]. This methodology has revolutionized the field of boronic acid chemistry by providing access to air-stable derivatives that can be stored and manipulated under ambient conditions [16].
The formation of MIDA boronates involves coordination of the N-methyliminodiacetic acid ligand to the boron center through nitrogen and two carboxylate oxygen atoms [25]. This tetrahedral coordination geometry imparts exceptional stability to the resulting complex, with decomposition temperatures often exceeding 200 degrees Celsius [16]. The enhanced stability results from the chelating nature of the MIDA ligand, which prevents hydrolysis and other degradation pathways [25].
Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: base-mediated ester cleavage and neutral boron-nitrogen bond dissociation [25]. The base-mediated pathway proceeds through nucleophilic attack at a carbonyl carbon by hydroxide ion, resulting in rapid hydrolysis under basic conditions [25]. The neutral pathway involves rate-limiting boron-nitrogen bond cleavage mediated by water clusters, enabling controlled release of the free boronic acid under mild conditions [25].
Table 5: MIDA Boronate Hydrolysis Under Various Conditions
| Conditions | Half-life (min) | Mechanism |
|---|---|---|
| 1M NaOH, 25°C | 2.5 | Base-mediated ester cleavage |
| pH 7.0, 25°C | 480 | Neutral B-N cleavage |
| pH 4.0, 25°C | 720 | Acid-catalyzed hydrolysis |
| Anhydrous THF, 25°C | >1440 | No hydrolysis |
| Wet THF (3M H2O), 25°C | 120 | Water cluster-mediated |
The remarkable kinetic differentiation between fast and slow hydrolysis conditions enables precise control over boronic acid release in synthetic applications [25]. Under anhydrous conditions with inorganic bases, MIDA boronates remain completely stable, allowing for iterative coupling sequences [16]. However, addition of water triggers controlled hydrolysis, enabling slow-release cross-coupling protocols [25].
The synthetic utility of MIDA boronates extends beyond simple protection to enable applications in automated synthesis and building-block-based molecular construction [16]. The ability to modulate hydrolysis rates through careful control of reaction conditions has opened new avenues for complex molecule synthesis [25].
Solvent selection represents one of the most critical variables in optimizing boronic acid synthesis reactions [15] [23]. The choice of solvent influences multiple aspects of the reaction including substrate solubility, catalyst stability, reaction kinetics, and product selectivity [24] [10]. A systematic understanding of solvent effects enables rational optimization of reaction conditions for maximum efficiency [23].
Polar aprotic solvents consistently demonstrate superior performance in palladium-catalyzed borylation reactions [6] [23]. Dimethylformamide emerges as the optimal choice for most substrates, providing excellent solvation of both organic and inorganic components while maintaining catalyst stability throughout the reaction [6] [14]. The high dielectric constant of dimethylformamide facilitates charge separation during the catalytic cycle, accelerating key mechanistic steps [24].
Tetrahydrofuran represents an attractive alternative for substrates that exhibit compatibility issues with dimethylformamide [10] [13]. While generally providing lower yields than dimethylformamide, tetrahydrofuran offers advantages in terms of product isolation and purification [23]. The lower boiling point of tetrahydrofuran also enables facile solvent removal during workup procedures [24].
Table 4: Solvent Effects on Palladium-Catalyzed Borylation
| Solvent | Dielectric Constant | Temperature (°C) | Yield (%) | Reaction Rate (relative) |
|---|---|---|---|---|
| DMF | 36.7 | 80 | 85 | 1.0 |
| THF | 7.5 | 80 | 72 | 0.65 |
| Dioxane | 2.2 | 100 | 68 | 0.45 |
| Toluene | 2.4 | 100 | 65 | 0.40 |
| DME | 7.2 | 80 | 70 | 0.58 |
Ethereal solvents such as dimethoxyethane provide intermediate performance characteristics, offering reasonable yields while maintaining good substrate compatibility [24]. However, these solvents can undergo competitive coordination to palladium centers, potentially interfering with the catalytic cycle [24]. Careful optimization of catalyst loading can mitigate these effects [23].
Aromatic solvents including toluene and xylene generally provide inferior results in borylation reactions [24]. The reduced polarity of these systems limits solubility of ionic components while failing to provide adequate stabilization of charged intermediates [23]. However, aromatic solvents may prove beneficial for specific substrates that exhibit poor solubility in more polar media [24].
Water-containing solvent systems have gained attention for their environmental benefits and unique reactivity profiles [13]. Aqueous tetrahydrofuran mixtures enable room temperature borylation reactions while providing excellent yields for many substrates [13]. The presence of water appears to facilitate certain mechanistic steps while maintaining adequate catalyst stability [12].
Temperature optimization represents a fundamental aspect of synthetic methodology development, with profound implications for reaction efficiency, selectivity, and practical applicability [15] [12]. In boronic acid synthesis, temperature effects manifest through multiple pathways including catalyst activation, substrate reactivity, and product stability considerations [19] [26].
Lower temperature conditions (room temperature to 50 degrees Celsius) generally favor high selectivity and minimal side product formation [12] [13]. These mild conditions prove particularly beneficial for substrates containing sensitive functional groups or when stereochemical integrity must be preserved [19]. However, reduced temperatures often necessitate extended reaction times to achieve acceptable conversion levels [13].
Intermediate temperature ranges (60-80 degrees Celsius) typically provide optimal balance between reaction rate and selectivity for most borylation reactions [6] [12]. These conditions enable reasonable reaction times while maintaining good functional group tolerance [14] [10]. The majority of optimized protocols employ temperatures within this range as a compromise between efficiency and practicality [9].
Elevated temperatures (100-120 degrees Celsius) can dramatically accelerate reaction rates but often at the expense of selectivity and product stability [12] [19]. High temperature conditions may be necessary for challenging substrates such as aryl chlorides or sterically hindered systems [15] [9]. However, careful monitoring becomes essential to prevent decomposition of sensitive products [19].
The relationship between temperature and reaction time follows predictable kinetic principles, with reaction rates approximately doubling for each 10-degree temperature increase [26]. This relationship enables rational optimization of reaction conditions based on practical constraints such as available reaction time and equipment limitations [12].
Fundamental Hydrogen Bonding Motifs in Phenylboronic Acid Systems
The crystallographic analysis of 4-(3-(Dimethylamino)propoxy)phenylboronic acid reveals characteristic hydrogen bonding patterns that are fundamental to boronic acid crystal structures. Phenylboronic acids consistently form centrosymmetric dimers through pairs of oxygen-hydrogen-oxygen interactions, creating the energetically favorable R₂²(8) hydrogen bonding motif [1] [2]. This dimer formation represents the primary structural organization in boronic acid crystals, with typical hydrogen bond distances ranging from 2.65 to 2.85 Angstroms [3].
The dimeric units in 4-(3-(Dimethylamino)propoxy)phenylboronic acid extend beyond simple pairwise interactions through lateral hydrogen bonding networks. Adjacent dimers connect via additional oxygen-hydrogen-oxygen interactions involving the anti-positioned hydroxyl groups, forming extended chain structures along specific crystallographic directions [2] [4]. These lateral interactions are crucial for transforming one-dimensional chain motifs into fully developed two-dimensional hydrogen-bonded sheets, significantly enhancing the overall structural stability.
Water-Mediated Hydrogen Bonding Networks
The presence of the dimethylamino propoxy substituent in the target compound introduces additional complexity to the hydrogen bonding landscape. Water molecules can insert between boronic acid groups and nitrogen-containing substituents, creating water-mediated hydrogen bonding networks [4]. These aqueous interactions typically exhibit bond distances of 2.60 to 2.80 Angstroms and can substantially modify the crystal packing by creating inclusion cavities that accommodate guest molecules.
Intramolecular Hydrogen Bonding Contributions
The structural analysis reveals significant intramolecular hydrogen bonding contributions within individual molecules of 4-(3-(Dimethylamino)propoxy)phenylboronic acid. The dimethylamino nitrogen can participate in nitrogen-hydrogen-oxygen interactions with the boronic acid hydroxyl groups, with characteristic distances of 1.83 to 1.94 Angstroms [5] [6]. These intramolecular interactions stabilize specific molecular conformations and influence the overall three-dimensional arrangement in the crystal lattice.
| Hydrogen Bond Type | Distance Range (Å) | Energy (kcal/mol) | Structural Role |
|---|---|---|---|
| Boronic acid dimers | 2.65-2.85 | 4-8 | Primary organizational motif |
| Lateral connections | 2.70-2.95 | 3-6 | Sheet formation |
| Water-mediated | 2.60-2.80 | 5-9 | Inclusion cavity creation |
| Intramolecular | 1.83-1.94 | 6-10 | Conformational stabilization |
Geometric Configurations and Energetics
The aromatic phenyl ring in 4-(3-(Dimethylamino)propoxy)phenylboronic acid participates in multiple types of π-π stacking interactions that contribute significantly to crystal stability. The most prevalent configuration observed in related phenylboronic acid structures is the parallel displaced geometry, characterized by intercentroid distances of 3.3 to 3.8 Angstroms and stabilization energies ranging from -2.4 to -2.8 kilocalories per mole [7] [8].
Edge-to-Face Interactions and T-Shaped Geometries
Complementing the parallel displaced arrangements, edge-to-face π-π interactions occur with characteristic distances of 4.5 to 5.5 Angstroms [9] [7]. These T-shaped geometries arise from electrostatic optimization, where the positively charged hydrogen atoms of one aromatic ring interact favorably with the π-electron cloud of an adjacent ring. The angle between aromatic planes in these configurations typically ranges from 70 to 110 degrees, providing stabilization energies of -2.3 to -2.6 kilocalories per mole.
Influence of Substituent Effects on Stacking Patterns
The dimethylamino propoxy substituent in the target compound significantly influences π-π stacking patterns through electronic and steric effects [10] [11]. Electron-donating substituents like the dimethylamino group increase the electron density of the aromatic ring, enhancing π-π interactions with electron-deficient aromatic systems. This electronic modification can lead to preferential stacking orientations and modified interplanar distances compared to unsubstituted phenylboronic acid.
Three-Dimensional Network Formation
The combination of hydrogen bonding and π-π stacking interactions creates complex three-dimensional networks in crystals of 4-(3-(Dimethylamino)propoxy)phenylboronic acid. These networks exhibit herringbone packing patterns with multiple π-π contact points, characterized by distances ranging from 3.5 to 4.2 Angstroms [9] [12]. The overall stability of these arrangements results from the cooperative effects of multiple weak interactions, with total stabilization energies reaching significant values when summed across the entire crystal structure.
| Stacking Geometry | Distance (Å) | Energy (kcal/mol) | Angle Relationship |
|---|---|---|---|
| Parallel displaced | 3.3-3.8 | -2.4 to -2.8 | 0-30° between planes |
| T-shaped (edge-to-face) | 4.5-5.5 | -2.3 to -2.6 | 70-110° between planes |
| Offset face-to-face | 3.4-3.7 | -2.0 to -2.5 | 15-45° offset angle |
| Herringbone pattern | 3.5-4.2 | -1.8 to -2.2 | Multiple orientations |
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 4-(3-(Dimethylamino)propoxy)phenylboronic acid exhibits characteristic patterns that confirm the molecular structure and substitution pattern. The aromatic protons appear as two distinct doublets: protons ortho to the boron appear at 7.7-7.8 parts per million with coupling constants of approximately 8 Hertz, while protons meta to the boron resonate at 6.8-7.0 parts per million [13]. The propoxy chain protons manifest as a series of triplets, with the oxygen-adjacent methylene at 4.0-4.2 parts per million and the nitrogen-adjacent methylene at 2.5-2.7 parts per million. The dimethylamino groups produce a characteristic singlet at 2.2-2.4 parts per million, integrating for six protons.
Boron-11 Nuclear Magnetic Resonance Spectroscopy
Boron-11 nuclear magnetic resonance spectroscopy provides crucial information about the hybridization state and coordination environment of the boron center [14] [15]. In 4-(3-(Dimethylamino)propoxy)phenylboronic acid, the boron resonance appears at 29-31 parts per million, characteristic of trigonal sp² hybridized boron in the free boronic acid form. The signal exhibits quadrupolar broadening due to the nuclear quadrupole moment of boron-11, requiring specialized acquisition conditions including quartz nuclear magnetic resonance tubes and extended acquisition times with approximately 1024 scans [16].
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and substitution patterns [17]. The aromatic carbons span the region from 110 to 160 parts per million, with the carbon bearing the boron substituent appearing at 135-140 parts per million and the ether-substituted aromatic carbon at 158-162 parts per million. The propoxy chain carbons appear between 25 and 65 parts per million, with the dimethylamino carbons typically observed at the upfield end of this range.
Fluorine-19 Nuclear Magnetic Resonance Applications
When fluorine-tagged derivatives of the compound are prepared, fluorine-19 nuclear magnetic resonance serves as a valuable probe for complexation studies [18] [17]. Fluorine chemical shifts in the range of -110 to -125 parts per million for aromatic fluorine substituents exhibit significant sensitivity to electronic environment changes, making this nucleus particularly useful for monitoring boronic acid-diol interactions and complex formation.
| Nucleus | Chemical Shift Range | Key Information | Acquisition Conditions |
|---|---|---|---|
| ¹H | 2.2-8.0 ppm | Substitution patterns, exchange rates | Standard conditions |
| ¹¹B | 26-31 ppm | Hybridization, complexation | Quartz tubes, 1024 scans |
| ¹³C | 20-160 ppm | Carbon framework | Broadband decoupling |
| ¹⁹F | -110 to -125 ppm | Electronic effects | Standard conditions |
Boronic Acid Hydroxyl Stretching Vibrations
The infrared spectrum of 4-(3-(Dimethylamino)propoxy)phenylboronic acid displays characteristic boronic acid hydroxyl stretching absorptions in the 3200-3600 reciprocal centimeters region [19] [20]. These broad, intense absorptions often appear as multiple overlapping peaks due to the different hydrogen bonding environments of the two hydroxyl groups attached to boron. The breadth and frequency of these absorptions provide direct evidence for extensive hydrogen bonding networks in the solid state.
Boron-Oxygen Stretching Modes
The boron-oxygen stretching vibrations constitute a defining spectroscopic signature for boronic acid compounds, appearing as strong absorptions in the 1300-1400 reciprocal centimeters range [21] [22]. These vibrations are highly characteristic and serve as reliable fingerprint peaks for boronic acid identification. The frequency and intensity of these modes can shift upon complexation with diols or other Lewis bases, making them valuable for monitoring chemical transformations.
Aromatic and Aliphatic Carbon-Hydrogen Stretching
The spectrum exhibits multiple aromatic carbon-hydrogen stretching modes between 3000 and 3100 reciprocal centimeters, appearing as sharp, medium-intensity absorptions [23] [24]. The aliphatic carbon-hydrogen stretches from the propoxy chain appear as strong absorptions in the 2800-3000 reciprocal centimeters region, with the dimethylamino methyl groups contributing to this spectral region.
Ether and Nitrogen-Carbon Stretching Vibrations
The carbon-oxygen-carbon ether linkage produces strong absorptions in the 1000-1300 reciprocal centimeters range [22] [25]. The nitrogen-carbon stretching vibrations from the dimethylamino group appear as medium-intensity absorptions between 1000 and 1200 reciprocal centimeters. These functional group vibrations can shift in frequency when participating in hydrogen bonding interactions.
Deformation and Fingerprint Region Modes
The boron-hydroxyl deformation modes appear in the 900-1100 reciprocal centimeters region, encompassing both in-plane and out-of-plane bending vibrations [23] [26]. The aromatic carbon-hydrogen out-of-plane deformation modes in the 700-900 reciprocal centimeters fingerprint region provide additional structural confirmation and can reveal details about substitution patterns and crystal packing arrangements.
| Functional Group | Frequency (cm⁻¹) | Intensity | Hydrogen Bonding Effect |
|---|---|---|---|
| B-OH stretching | 3200-3600 | Strong | Frequency shift to lower values |
| B-O stretching | 1300-1400 | Strong | Minimal effect |
| Aromatic C-H | 3000-3100 | Medium-Weak | No significant effect |
| Aliphatic C-H | 2800-3000 | Strong | Generally unaffected |
| C-O-C ether | 1000-1300 | Strong | Generally stable |